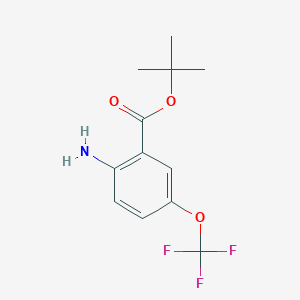![molecular formula C17H13F3N2O4S B2968491 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide CAS No. 899996-63-5](/img/structure/B2968491.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring distinct functional groups, such as an isothiazolone ring, a trifluoromethyl-substituted phenyl group, and an amide linkage. This structural complexity is likely indicative of its potential diverse reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis often begins with the preparation of the isothiazolone core. This can be achieved via the cyclization of o-aminothiophenol derivatives with carbonyl compounds under oxidative conditions.
Step 2: : Subsequent oxidation of the isothiazolone ring typically involves reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, producing the sulfonyl compound.
Step 3: : The amide bond formation between the sulfonyl isothiazolone and 3-(trifluoromethyl)aniline derivative may proceed through standard amidation protocols, often utilizing coupling reagents such as EDCI or DCC.
Industrial Production Methods: : Industrial production could follow similar synthetic routes but scaled up with optimizations for yield and purity. Parameters like temperature, pressure, and solvent systems would be meticulously controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl group can undergo further oxidation to form sulfonic acids under strong oxidizing conditions.
Substitution: : Electrophilic substitution on the phenyl ring due to the electron-withdrawing trifluoromethyl group.
Reduction: : The amide functionality can be reduced to corresponding amines or alcohols using strong reducing agents like LiAlH4.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Coupling agents: : EDCI, DCC for amidation.
Reducing agents: : Lithium aluminum hydride for reduction reactions.
Major Products
Sulfonic acids: , Amides , Amines , and Alcohols depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide finds applications across various domains:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : Investigating its potential as an antimicrobial agent due to the presence of the sulfonyl group.
Medicine: : Possible precursor for drug candidates targeting specific enzymes or receptors.
Industry: : Used in material science for developing specialized polymers or coatings due to its unique structural properties.
Mechanism of Action
The compound’s mechanism of action can be multifaceted:
Molecular Targets: : Likely to target enzymatic functions due to its ability to form stable complexes with proteins, particularly those involving sulfur interactions.
Pathways Involved: : Could modulate oxidative stress pathways or protein synthesis inhibition, depending on its specific binding and reactivity with biological macromolecules.
Comparison with Similar Compounds
Unique Attributes
Trifluoromethyl Group: : Confers unique electronic properties influencing reactivity and biological activity.
Isothiazolone Core: : Provides a basis for potent biological activity against a range of pathogens.
Similar Compounds
2-(1,1-dioxido-3-oxobenzo[d]isothiazolyl)-based compounds: : Often used for their antimicrobial properties.
Trifluoromethyl phenyl derivatives: : Common in pharmaceuticals for enhancing drug potency and stability.
Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide with its analogs highlights its unique combination of functional groups, making it a versatile candidate in both research and industrial applications.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-12-6-4-5-11(9-12)17(18,19)20)22-16(24)13-7-2-3-8-14(13)27(22,25)26/h2-10H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISXNHQGBSVTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
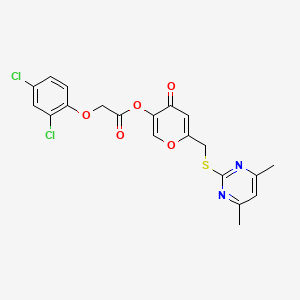
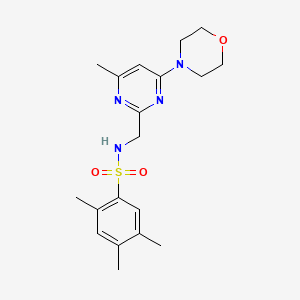
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2968412.png)

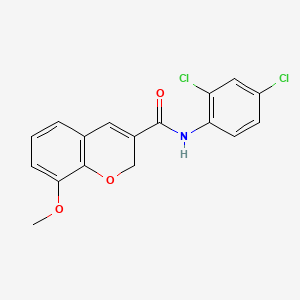
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2968420.png)
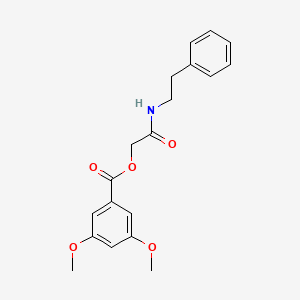
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)
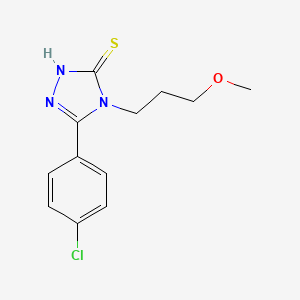
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2968426.png)
![1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2968427.png)
